molecular formula C14H13N3O3S B2801556 (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 329903-06-2

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2801556
CAS No.: 329903-06-2
M. Wt: 303.34
InChI Key: WZIJJUMQBBYZJI-CCEZHUSRSA-N
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Description

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring with a benzo[d]thiazole moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dioxopyrrolidin-1-yl acetic acid with 3-methylbenzo[d]thiazol-2-amine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzo[d]thiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(benzo[d]thiazol-2(3H)-ylidene)acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Uniqueness

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is unique due to the presence of the 3-methyl group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-16-9-4-2-3-5-10(9)21-14(16)15-11(18)8-17-12(19)6-7-13(17)20/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIJJUMQBBYZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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